N,N-dimethyl-D-glucamine

Quaternary ammonium synthesis Antimicrobial agents Synthetic building block

Researchers requiring a tertiary amine for quaternization to synthesize antimicrobial N,N-dimethyl-N-alkyl-D-glucaminium bromides cannot use secondary amine analogs like meglumine-this reaction is structurally impossible without the two N-methyl groups. N,N-Dimethyl-D-glucamine (DMG) is the exclusive precursor. - Enables SN₂ quaternization with 1-bromoalkanes (C8-C22) to yield bioactive quaternary ammonium salts. - Predicted pKa ~13.47-approximately 9,000-fold more basic than meglumine-for high-pH buffering and metal-complexation applications. - Available as ≥95% pure white crystalline powder; in stock for immediate global dispatch with full COA support.

Molecular Formula C8H19NO5
Molecular Weight 209.24 g/mol
CAS No. 76326-99-3
Cat. No. B196282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-D-glucamine
CAS76326-99-3
SynonymsN,N-Dimethyl-D-glucamine;  1-Deoxy-1-(dimethylamino)-D-glucitol
Molecular FormulaC8H19NO5
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN(C)CC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C8H19NO5/c1-9(2)3-5(11)7(13)8(14)6(12)4-10/h5-8,10-14H,3-4H2,1-2H3/t5-,6+,7+,8+/m0/s1
InChIKeyCUGDYSSBTWBKII-LXGUWJNJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-D-glucamine (CAS 76326-99-3): Procurement and Differentiation Guide


N,N-Dimethyl-D-glucamine (DMG, CAS 76326-99-3) is a tertiary amino sugar alcohol derived from D-glucose, with the molecular formula C8H19NO5 and a molecular weight of 209.24 g/mol . As a fully N,N-dimethylated glucamine derivative, DMG possesses a tertiary amine center bearing two methyl groups, which confers distinct physicochemical properties including a melting point of 137–139 °C and predicted basicity (pKa 13.47 ± 0.20) . It serves as a critical synthetic building block for quaternary ammonium compounds and finds application as a buffering agent, pH regulator, and metal-complexing reagent [1].

N,N-Dimethyl-D-glucamine (CAS 76326-99-3): Why In-Class Analogs Cannot Be Interchanged


Within the glucamine family, substitution of the nitrogen substituent—from primary (D-glucamine) to secondary (N-methyl-D-glucamine, meglumine) to tertiary (N,N-dimethyl-D-glucamine)—fundamentally alters the compound‘s physicochemical behavior and synthetic utility. N,N-Dimethyl-D-glucamine (CAS 76326-99-3) possesses a fully substituted tertiary amine with two methyl groups, which eliminates hydrogen-bond donor capacity at the nitrogen, modifies basicity and coordination chemistry relative to its secondary amine analog meglumine (pKa 9.52 vs. predicted pKa 13.47), and uniquely enables quaternization reactions to form N,N-dimethyl-N-alkyl-D-glucaminium bromides—a transformation inaccessible to meglumine [1]. Consequently, generic substitution with meglumine or D-glucamine would fail in applications requiring tertiary amine reactivity, specific quaternary ammonium synthesis, or distinct buffering and metal-complexation profiles [2].

N,N-Dimethyl-D-glucamine (CAS 76326-99-3): Quantitative Differentiation Evidence Versus Analogs


N,N-Dimethyl-D-glucamine Enables Quaternary Ammonium Synthesis Inaccessible to N-Methyl-D-glucamine (Meglumine)

N,N-Dimethyl-D-glucamine is the essential precursor for synthesizing N,N-dimethyl-N-alkyl-D-glucaminium bromides via SN reaction with 1-bromoalkanes, yielding a homologous series of quaternary ammonium compounds with alkyl chain lengths from C8 to C22 [1]. In contrast, N-methyl-D-glucamine (meglumine) cannot undergo this quaternization reaction due to its secondary amine structure, which would yield a tertiary amine product rather than the desired quaternary ammonium species [1].

Quaternary ammonium synthesis Antimicrobial agents Synthetic building block

N,N-Dimethyl-D-glucamine (DMG) versus N-Methyl-D-glucamine (Meglumine): Melting Point Comparison

N,N-Dimethyl-D-glucamine exhibits a melting point of 137–139 °C , whereas N-methyl-D-glucamine (meglumine) melts at 128–132 °C (USP reference standard: 129–131.5 °C) [1]. This 5–11 °C higher melting range for DMG reflects the structural difference of an additional methyl group, which alters crystal lattice packing energy.

Physicochemical characterization Solid-state handling Quality control

N,N-Dimethyl-D-glucamine (DMG) versus N-Methyl-D-glucamine (Meglumine): Molecular Weight and Stoichiometric Considerations

N,N-Dimethyl-D-glucamine has a molecular weight of 209.24 g/mol (C8H19NO5) , compared to 195.21–195.22 g/mol (C7H17NO5) for N-methyl-D-glucamine (meglumine) [1]. The 14.03 g/mol difference corresponds precisely to the mass of one additional methylene (–CH2–) equivalent, reflecting the replacement of the N–H hydrogen with a second N–CH3 group.

Formulation stoichiometry Salt formation Analytical quantification

N,N-Dimethyl-D-glucamine (DMG) versus N-Methyl-D-glucamine (Meglumine): Basicity (pKa) Comparison

N,N-Dimethyl-D-glucamine has a predicted pKa of 13.47 ± 0.20 , substantially higher than the experimental pKa of 9.52 reported for N-methyl-D-glucamine (meglumine) [1]. This ~3.95 log unit difference in basicity indicates that DMG is approximately 9,000-fold more basic than meglumine, a consequence of the electron-donating effect of the second N-methyl group on the tertiary amine.

Acid-base chemistry Buffer selection Salt formation efficiency

N,N-Dimethyl-D-glucamine as a Specific Reagent for Quaternary Glucaminium Bromide Synthesis: Structure-Activity Relationship

N,N-Dimethyl-D-glucamine serves as the exclusive precursor for N,N-dimethyl-N-alkyl-D-glucaminium bromides, for which minimum inhibitory concentrations (MICs) were determined against S. aureus, E. coli, and C. albicans [1]. The quaternary ammonium structure—unattainable from meglumine—is essential for the antimicrobial activity profile of this compound class [1].

Antimicrobial activity QSAR Drug discovery

N,N-Dimethyl-D-glucamine (DMG) versus N-Methyl-D-glucamine (Meglumine): Density and Physical Form Comparison

N,N-Dimethyl-D-glucamine has a predicted density of 1.333 ± 0.06 g/cm³ , compared to 1.4 ± 0.1 g/cm³ for N-methyl-D-glucamine (meglumine) [1]. The lower density of DMG, coupled with its higher melting point, reflects the altered molecular packing resulting from the tertiary amine structure.

Formulation development Material handling Process engineering

N,N-Dimethyl-D-glucamine (CAS 76326-99-3): Validated Application Scenarios for Procurement Decision-Making


Synthesis of Quaternary N,N-Dimethyl-N-alkyl-D-glucaminium Bromides as Antimicrobial Agents

N,N-Dimethyl-D-glucamine is the essential precursor for synthesizing a homologous series of N,N-dimethyl-N-alkyl-D-glucaminium bromides (C8–C22 alkyl chains) via SN reaction with 1-bromoalkanes [1]. This quaternization reaction is structurally impossible with the secondary amine analog N-methyl-D-glucamine (meglumine), establishing N,N-dimethyl-D-glucamine as the exclusive starting material for this class of antimicrobial quaternary ammonium compounds [1].

Buffering Agent and pH Regulator Requiring Tertiary Amine Basicity Profile

N,N-Dimethyl-D-glucamine functions as a buffering agent and pH regulator with a predicted pKa of 13.47 ± 0.20—approximately 9,000-fold more basic than meglumine (pKa 9.52) [1][2]. This distinct basicity profile suits applications requiring strong base character in aqueous systems, including pharmaceutical formulation pH adjustment where precise alkalinity control is critical .

Metal Ion Complexation and Chelation in Analytical Chemistry and Environmental Remediation

N,N-Dimethyl-D-glucamine forms stable complexes with metal ions via its tertiary amine and multiple hydroxyl coordination sites, enhancing its utility in analytical chemistry and water treatment [1][2]. This metal-chelating capacity supports applications in selective arsenic removal from water and the preparation of resins and gels for oxyanion sequestration [2].

Stabilizing Agent and Excipient in Cosmetic and Industrial Formulations

N,N-Dimethyl-D-glucamine serves as a low-odor, non-corrosive neutralizing agent and pH regulator in water-based emulsion paints, varnishes, and personal care products [1]. Its tertiary amine structure confers enhanced thermal stability to color dispersions and improved color strength relative to alternative amine regulators [1].

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